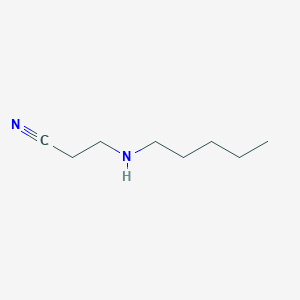

3-(Pentylamino)propanenitrile

Description

Contextualization within Amine-Nitrile Chemistry

Aminonitriles are a class of organic compounds that feature both an amine and a nitrile functional group. enamine.net The interplay between these two groups on the same carbon skeleton gives rise to a unique reactivity profile. The amine group can act as a hydrogen bond donor and acceptor, and can be protonated to engage in electrostatic interactions. enamine.net The nitrile group, with its carbon-nitrogen triple bond, can participate in hydrogen bonding and π-π interactions, and can be transformed into various other functional groups such as primary amines, aldehydes, ketones, or carboxylic acids through reactions like reduction or hydrolysis. enamine.net

3-(Pentylamino)propanenitrile fits within this class as a β-aminonitrile, where the amino group is located on the third carbon relative to the nitrile. This specific arrangement influences the electronic properties and reactivity of both functional groups. The presence of the pentyl group, a five-carbon alkyl chain, adds lipophilicity to the molecule, which can be a significant factor in its interactions with nonpolar environments.

Significance of the Propane-based Nitrile Scaffold in Research

The propane-based nitrile scaffold is a common structural motif in organic chemistry. The three-carbon chain provides a flexible linker between the nitrile group and other functionalities. In the case of this compound, this scaffold separates the amino and nitrile groups, which modulates their mutual electronic influence compared to α-aminonitriles where the groups are attached to the same carbon. enamine.net

Propane-based scaffolds are utilized in the design of various molecules, including those with potential biological activity. For instance, similar structures are investigated as building blocks for more complex molecules and as scaffolds in drug discovery. cd-bioparticles.netoup.com The nitrile group on a propane (B168953) chain can be a precursor to a carboxylic acid or an amine, making these scaffolds versatile intermediates in organic synthesis. chemistrysteps.com

Historical Development of Research on Amino-Nitriles

The study of aminonitriles has a rich history, dating back to the 19th century. A pivotal moment was the discovery of the Strecker synthesis in 1850, a method for synthesizing α-amino acids from aldehydes or ketones, ammonia, and cyanide, proceeding through an α-aminonitrile intermediate. mdpi.comresearchgate.net This reaction highlighted the importance of aminonitriles as key precursors to amino acids, the building blocks of proteins. researchgate.net

Over the years, research has expanded beyond α-aminonitriles to include β- and γ-aminonitriles, each with distinct properties and synthetic applications. The development of new synthetic methods has allowed for greater control over the structure and stereochemistry of aminonitriles. mdpi.com These advancements have been crucial for their use in the synthesis of a wide range of compounds, including natural products and pharmaceuticals. psu.edu

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its role as a synthetic intermediate and its potential biological activities. One notable area of investigation is its activity as an inactivator of monoamine oxidase B (MAO-B). chemicalbook.comchemicalbook.com Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters, and their inhibitors have therapeutic applications. The interaction of this compound with MAO-B suggests its potential as a lead compound for the development of new enzyme inhibitors. chemicalbook.comchemicalbook.com

Furthermore, the compound and its derivatives are used in synthetic chemistry. The amine and nitrile functionalities allow for a variety of chemical transformations, making it a useful building block for constructing more complex molecules. enamine.netchemistrysteps.com For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the secondary amine can undergo reactions like acylation or alkylation. enamine.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 59676-91-4 | chemicalbook.com |

| Molecular Formula | C8H16N2 | chemicalbook.com |

| Molecular Weight | 140.23 g/mol | chemicalbook.com |

| Appearance | Clear Light Yellow Oil | chemicalbook.com |

| Storage | Refrigerator, under inert atmosphere | chemicalbook.com |

| Solubility | Chloroform, Methanol | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(pentylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-3-4-7-10-8-5-6-9/h10H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJGCZUFFGVFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375102 | |

| Record name | 3-(pentylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59676-91-4 | |

| Record name | 3-(pentylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59676-91-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Pentylamino Propanenitrile

Primary Synthetic Routes to 3-(Pentylamino)propanenitrile

The most common and direct method for synthesizing this compound is the aza-Michael addition, also known as cyanoethylation. wikipedia.orgorganicreactions.org This reaction involves the addition of an amine to an α,β-unsaturated nitrile.

Michael Addition Reactions in Propanenitrile Synthesis

The Michael addition is a versatile carbon-carbon bond-forming reaction that, in this context, is adapted for carbon-nitrogen bond formation. The reaction adds a nucleophile, in this case, an amine, to an activated α,β-unsaturated carbonyl compound or, as relevant here, a nitrile. wikipedia.orgresearchgate.net Primary amines can react with Michael acceptors to form a mono-adduct, which may further react to form a bis-adduct. mdpi.com

The synthesis of this compound is typically accomplished through the reaction of n-pentylamine (also known as n-amylamine) with acrylonitrile (B1666552). um.edu.mt In this reaction, the amine acts as the nucleophile, and acrylonitrile serves as the Michael acceptor. wikipedia.org The lone pair of electrons on the nitrogen atom of n-pentylamine attacks the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nature of the nitrile group. asianpubs.org This process, known as cyanoethylation, results in the formation of a β-aminopropionitrile derivative. organicreactions.orgasianpubs.org

The reaction is often catalyzed by base, although it can also proceed under acidic or neutral conditions, sometimes even without a catalyst. wikipedia.orgum.edu.mtasianpubs.org The basic strength of the amine itself can be sufficient to catalyze the reaction. asianpubs.org Many of these reactions are exothermic and may require cooling to prevent the polymerization of acrylonitrile. organicreactions.org The use of inert solvents can be beneficial in controlling the reaction temperature. organicreactions.org

Table 1: Michael Addition of n-Pentylamine to Acrylonitrile

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| n-Pentylamine | Acrylonitrile | This compound | Often base-catalyzed, can be neat or in solvent |

A significant challenge in the cyanoethylation of primary amines is controlling the selectivity between mono- and bis-addition products. ias.ac.in The initial product, this compound, still possesses a secondary amine group, which can react with a second molecule of acrylonitrile to form the bis-adduct, 3,3'-(pentylazanediyl)dipropanenitrile.

Several strategies can be employed to favor mono-addition:

Stoichiometry Control: Using an excess of the primary amine relative to acrylonitrile can increase the probability of acrylonitrile reacting with the more abundant primary amine rather than the mono-adduct.

Catalyst Selection: The choice of catalyst can influence selectivity. For instance, yttrium nitrate (B79036) has been shown to be an effective catalyst for the selective mono-cyanoethylation of various amines. ias.ac.in The reaction is sensitive to steric hindrance at the amine center, which can prevent the secondary amine from further reacting. ias.ac.in

Reaction Conditions: Adjusting the reaction temperature and time can also impact selectivity. Lower temperatures and shorter reaction times may favor the formation of the mono-adduct.

Solventless Conditions: Performing the reaction under solventless conditions using acidic alumina (B75360) as a heterogeneous catalyst has been shown to selectively produce mono-adducts in high yields. researchgate.net

A study on green aza-Michael reactions found that the reaction of 1-hexylamine with acrylonitrile under ambient, solvent-free, and catalyst-free conditions yielded the mono-adduct at 70-80%, but also produced 8-12% of the bis-adduct, highlighting the challenge of achieving perfect selectivity. um.edu.mt

Derivatization Strategies from Related Propionitrile (B127096) Intermediates

An alternative approach to synthesizing this compound involves the derivatization of pre-existing propionitrile intermediates. For instance, one could envision a synthetic route starting from 3-halopropanenitrile (e.g., 3-chloropropionitrile). wikipedia.org In this scenario, n-pentylamine would act as a nucleophile, displacing the halide in a nucleophilic substitution reaction to form the desired product.

Another potential, though less direct, pathway could involve the reductive amination of a suitable keto-nitrile precursor. However, the Michael addition remains the most straightforward and commonly employed method.

Advanced Synthetic Approaches and Analogues

Research into the synthesis of related β-aminopropionitriles has led to the development of more advanced and controlled synthetic methods.

Regioselective and Stereoselective Synthesis of Analogues

While the synthesis of this compound itself is achiral, the principles of regioselective and stereoselective synthesis are crucial for creating its more complex analogues. For instance, if the acrylonitrile precursor is substituted, the addition of the amine can lead to the formation of stereocenters.

Enzyme-catalyzed reactions have emerged as a powerful tool for achieving high selectivity. Lipases, for example, have been successfully used to catalyze the Michael addition of primary and secondary amines to acrylonitrile. researchgate.netrsc.org These biocatalytic methods can offer advantages in terms of milder reaction conditions and improved selectivity compared to traditional chemical catalysts.

Furthermore, the use of chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of the Michael addition when prochiral substrates are used. While not directly applied to the synthesis of the parent this compound, these advanced methodologies are vital for the preparation of optically active derivatives, which are often of interest in pharmaceutical and medicinal chemistry.

Preparation of Stable Isotope Labelled Analogues for Research Applications

The synthesis of stable isotope-labeled compounds is crucial for a wide range of research applications, including the study of drug metabolism and pharmacokinetics (DMPK), elucidation of reaction mechanisms, and use as internal standards for quantitative analysis. symeres.com Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be incorporated into molecules like this compound to trace their biological fate and improve analytical detection. symeres.comamerigoscientific.com

The primary methods for creating these labeled compounds involve either chemical synthesis using commercially available isotope-containing precursors or, in the case of deuterium, through hydrogen/deuterium exchange reactions. symeres.com For instance, a deuterated analogue, 3-(N-Methyl-N-pentyl-amino)propionitrile-[d3], has been synthesized, demonstrating the application of these techniques to molecules structurally similar to this compound. The incorporation of deuterium can be achieved by using a deuterated reagent, such as deuterated methylamine, in the synthetic pathway. google.com These labeled compounds are indispensable for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where the mass or nuclear spin difference allows for precise tracking and quantification. symeres.comamerigoscientific.com

Table 1: Common Stable Isotopes and Their Research Applications

| Isotope | Common Application Areas |

|---|---|

| Deuterium (²H or D) | Mechanistic & Kinetic Studies, Drug Metabolism & Pharmacokinetics (DMPK) Research. symeres.com |

| Carbon-13 (¹³C) | Mechanistic Studies, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Agrochemical Research. symeres.com |

Catalytic Systems and Reaction Environment Optimization

Optimizing reaction conditions and catalytic systems is paramount for improving yield, selectivity, and the environmental profile of chemical syntheses. Research into the synthesis of amino-nitriles has increasingly focused on heterogeneous catalysis and solvent-free conditions, aligning with the principles of green chemistry.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including simplified product purification, catalyst recovery, and potential for reuse. nih.govnih.gov Acidic alumina has been identified as an effective and inexpensive heterogeneous catalyst for the synthesis of β-aminonitriles through aza-Michael additions. nih.govresearchgate.net This reaction involves the addition of a primary amine, such as pentylamine, to an α,β-unsaturated nitrile, like acrylonitrile, to form the desired this compound.

Studies have demonstrated that using acidic alumina can selectively produce the mono-adduct with high yields, minimizing the formation of the bis-adduct by-product. nih.govresearchgate.net The catalyst's acidic sites are believed to facilitate the reaction, and its solid nature allows for easy separation from the liquid product mixture by simple filtration. mdpi.com This methodology avoids the often complex and costly purification steps associated with homogeneous catalysts. researchgate.net

Table 2: Aza-Michael Addition using Acidic Alumina for Amino-Nitrile Synthesis

| Amine Reactant | Michael Acceptor | Catalyst | Conditions | Yield (Mono-adduct) | Reference |

|---|---|---|---|---|---|

| Primary Aliphatic Amines | Acrylonitrile | Acidic Alumina | Solvent-Free, Heating | Good to Excellent | nih.gov |

| 4-Methoxybenzylamine | Acrylonitrile | Acidic Alumina | Solvent-Free, Heating | 100% | nih.gov |

This table presents generalized findings for reactions similar to the synthesis of this compound.

A key aspect of modern synthetic chemistry is the adoption of green chemistry principles to reduce environmental impact. rsc.org One of the most effective strategies is the elimination of volatile organic solvents. The use of acidic alumina as a catalyst for amino-nitrile synthesis is particularly noteworthy for its application under solvent-free (neat) conditions. nih.govresearchgate.net

By mixing the reactants directly with the solid catalyst and applying heat, the reaction proceeds efficiently without the need for a solvent medium. nih.gov This approach offers several benefits:

Reduced Waste: Eliminates solvent waste, which is a major contributor to chemical process waste streams.

Enhanced Safety: Avoids the use of flammable, toxic, or environmentally harmful solvents.

Process Simplification: Simplifies the reaction setup and product workup, as there is no solvent to remove. mdpi.com

This environmentally benign procedure is a prime example of a "truly green synthesis," aligning with the goals of sustainable chemical production. nih.goviaea.org

Research into Scalable Synthesis for Research and Development

Transitioning a synthetic route from a laboratory setting to a larger, scalable process for research and development or industrial production introduces significant challenges. google.com For compounds like this compound, research into scalable synthesis focuses on ensuring safety, economic viability, and process efficiency.

A major concern in scaling up chemical reactions is thermal safety. Some synthetic routes can be highly exothermic, and without proper control, the temperature can increase rapidly, leading to pressure buildup and potential process failure, which is a significant safety risk on a large scale. google.com Furthermore, methods developed at the lab scale may rely on solvents, such as chlorobenzene, that are not recommended for industrial use due to their potential carcinogenicity and environmental harm. google.com

Purification also becomes a critical consideration. Techniques like ion exchange resin chromatography, while effective in the lab, can be exceptionally difficult and time-consuming to implement on an industrial scale. google.com Therefore, research into scalable processes for related compounds focuses on developing methods that avoid hazardous materials and complex workups, favoring direct crystallization or distillation of the final product where possible. The goal is to create a safe, economical, and efficient industrial process that minimizes environmental impact while achieving high yields and purity. google.com

Biological Activities and Pharmacological Investigations

Monoamine Oxidase B (MAO B) Inactivation Studies

A thorough search of published scientific studies and chemical databases did not yield specific data concerning the direct interaction of 3-(Pentylamino)propanenitrile with monoamine oxidase B (MAO-B). Consequently, the following sections reflect the absence of available research on this particular compound.

Kinetics of Irreversible and Time-Dependent Inactivation of MAO B

There is no available scientific literature detailing the kinetics of MAO-B inactivation by this compound. Research into whether the compound acts as a reversible or irreversible inhibitor, or if it exhibits time-dependent effects, has not been published. Therefore, kinetic constants such as the inhibitor constant (K_i) and the rate of inactivation (k_inact) for this specific molecule are not known.

Substrate Specificity and Selectivity Profiling Against MAO-A and MAO-B

Specific studies profiling the selectivity of this compound against the two monoamine oxidase isoforms, MAO-A and MAO-B, are not present in the available scientific literature. As a result, inhibitory concentrations (e.g., IC₅₀ values) for this compound against either enzyme isoform have not been reported, and a selectivity index cannot be determined.

Formation of Covalent Adducts with Flavin Cofactor

The mechanism of action for many irreversible MAO inhibitors involves the formation of a covalent bond, or adduct, with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. However, there is no published research investigating the potential for this compound to form such a covalent adduct with the flavin moiety of MAO-B.

Exploration of Other Potential Biological Targets

While information on MAO-B inhibition is unavailable, research has been conducted on the broader category of pentylamino-substituted compounds in other biological contexts.

Research into Cytotoxic Activity of Pentylamino-Substituted Compounds

Scientific investigations have explored the role of the pentylamino functional group as part of larger molecular structures in the context of anticancer research.

Studies on Specific Cancer Cell Lines (e.g., HT29)

Research into a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives identified the pentylamino moiety as a key contributor to cytotoxic activity against the human colorectal adenocarcinoma cell line, HT29. mdpi.com It was observed that incorporating a pentylamino group at a specific position on the core structure led to a significant enhancement of cytotoxic effects on these cancer cells. mdpi.com

Further investigation within this study revealed that a specific derivative featuring the pentylamino substituent was capable of completely blocking the synthesis of the anti-apoptotic protein BCL-2 in the HT29 cell line. mdpi.com The downregulation of BCL-2 is a critical mechanism for inducing programmed cell death (apoptosis) in cancer cells.

Table of Research Findings: Cytotoxic Activity of Pentylamino-Substituted Compounds

| Compound Class | Cell Line | Observed Effect | Mechanism of Action |

| Oxazolo[5,4-d]pyrimidine with pentylamino substituent | HT29 (Human Colorectal Carcinoma) | Significant increase in cytotoxic activity. mdpi.com | Complete blockage of BCL-2 protein synthesis. mdpi.com |

Inhibition of Protein Synthesis (e.g., BCL-2)

Research into novel anticancer agents has identified compounds structurally related to this compound as potent inhibitors of protein synthesis, specifically targeting the B-cell lymphoma-2 (BCL-2) protein. mdpi.com The BCL-2 family of proteins are crucial regulators of apoptosis (programmed cell death), with certain members promoting cell survival by inhibiting apoptosis. personalizedmedonc.comfrontiersin.org In many cancers, these anti-apoptotic proteins, such as BCL-2 itself, are overexpressed, allowing cancer cells to evade cell death and continue to proliferate. personalizedmedonc.comelifesciences.org Therefore, inhibiting the synthesis or function of BCL-2 is a key therapeutic strategy. personalizedmedonc.comtbzmed.ac.ir

A significant finding emerged from studies on a series of oxazolo[5,4-d]pyrimidine derivatives, which share structural motifs with this compound. One derivative, featuring a methyl group at the C(5) position and a pentylamino substituent at the C(7) position, was found to completely block the synthesis of BCL-2 protein in the HT29 primary colon cancer cell line. mdpi.com Another related compound was also shown to decrease BCL-2 levels in the same cell line. mdpi.com This demonstrates that the pentylamino moiety is a key component of a molecular structure capable of potently and specifically interfering with the production of a critical pro-survival protein in cancer cells.

| Compound Class | Key Substituent | Target Protein | Observed Effect | Cell Line |

| Oxazolo[5,4-d]pyrimidine | Pentylamino | BCL-2 | Complete blockage of protein synthesis | HT29 (Colon Cancer) |

Investigations into Immunostimulatory Effects (related compounds)

The immune system's ability to recognize and respond to pathogens is mediated by pattern recognition receptors (PRRs), such as the Toll-like receptor (TLR) family. nih.govnih.gov Agonists of these receptors can stimulate a powerful immune response, making them attractive as therapeutic agents and vaccine adjuvants. nih.govgoogle.com Research into various nitrogen-containing heterocyclic compounds, which can be considered structurally related to aminonitriles, has revealed significant immunostimulatory potential. researchgate.netnih.gov

Toll-like Receptor (TLR) Agonist Research

Toll-like receptors are transmembrane proteins expressed on and within immune cells that recognize specific molecular patterns associated with pathogens or cellular damage. nih.gov For example, TLR7 and TLR8 are located in endosomes and recognize single-stranded viral RNA, while TLR4 recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govnih.gov Activation of these receptors triggers signaling cascades that lead to the production of inflammatory cytokines and the maturation of an adaptive immune response. nih.govgoogle.com

Several classes of small molecules have been identified as potent TLR agonists.

Adenine Derivatives : A study of 9-benzyl adenine derivatives found that adding various substituted amines at the 8-position created potent TLR7 agonists. nih.gov The most active compound, an 8-morpholinoethylamino derivative, induced interferon production in human peripheral blood mononuclear cells with submicromolar efficacy. nih.gov

Imidazoquinolines : Compounds like imiquimod (B1671794) are well-known TLR7 agonists. plos.org Interestingly, studies on imiquimod derivatives showed that their antiprion activity was independent of their ability to stimulate TLR7/8, suggesting that different structural features can be tuned for distinct biological effects. plos.org

β-Amino Alcohols : In contrast to agonist activity, research has also focused on inhibitors of TLR signaling for conditions like sepsis. A series of β-amino alcohol derivatives were found to inhibit the TLR4 signaling pathway with micromolar potency. nih.gov

These studies highlight that N-substituted compounds are a rich area for discovering modulators of the innate immune system via Toll-like receptors.

| Compound Class | Target | Activity | Key Finding |

| 8-Substituted 9-Benzyladenines | TLR7 | Agonist | 8-morpholinoethylamino derivative showed submicromolar EC₅₀ for interferon induction. nih.gov |

| Imiquimod Derivatives | TLR7/8 | Agonist | Antiprion activity was found to be independent of TLR agonist activity. plos.org |

| β-Amino Alcohol Derivatives | TLR4 | Inhibitor | Identified lead compounds with µM potency for inhibiting the TLR4 signaling pathway. nih.gov |

Receptor Ligand Binding Studies (related compounds)

Opioid Receptor Antagonism Research

The opioid receptor system, which includes µ, δ, and κ subtypes, is a major target for pain management. Research into N-substituted compounds has revealed complex interactions with these receptors. For instance, a series of N-substituted maleimides were shown to inactivate δ-opioid receptors, with the rate of inactivation increasing with the size of the alkyl N-substituent (from methyl to butyl to phenyl). nih.gov This suggests that nonpolar interactions, such as those provided by a pentyl group, in the vicinity of the binding site are crucial for activity. nih.gov

Furthermore, studies on more complex molecules like morphinans have shown that replacing the traditional phenolic group with phenylamino (B1219803) or benzylamino groups can result in highly potent µ and κ opioid receptor ligands. nih.gov Other research on N-phenethyl-m-hydroxyphenylmorphans found that substituents on the phenethylamine (B48288) side-chain could produce ligands with mixed profiles, such as being a µ-agonist and a δ-antagonist. rsc.org One such compound was found to be a potent δ-opioid receptor inverse agonist. rsc.org This body of work indicates that N-alkyl substitutions are a critical determinant of affinity and functional activity at opioid receptors.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Allosteric Modulation

The metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a key role in regulating glutamate neurotransmission. mdpi.comnih.gov Unlike agonists and antagonists that bind to the primary (orthosteric) site, allosteric modulators bind to a separate site on the receptor to fine-tune its response to glutamate. mdpi.comelifesciences.org

Research has identified numerous small molecules that act as negative allosteric modulators (NAMs) or positive allosteric modulators (PAMs) of mGluR5. nih.govacs.org

CDPPB [3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide] was identified as a centrally active mGluR5 PAM. acs.org Structure-activity relationship studies of its analogues showed that modifying substituents on the benzamide (B126) and phenyl rings could significantly increase potency and affinity. acs.org This highlights the importance of the cyano (nitrile) group in this class of modulators.

A series of aryl-substituted alkynyl analogues of the prototypical mGluR5 NAM, MPEP [2-methyl-6-(phenylethynyl)pyridine] , were developed, with some novel compounds displaying high-affinity binding (Kᵢ < 10 nM) for mGluR5. nih.gov

Fluorescent ligands have also been developed to act as mGluR5 NAMs, serving as valuable tools for screening new allosteric modulators in high-throughput binding assays. mdpi.com

These findings collectively demonstrate that molecules with nitrile functionalities are part of a well-established landscape of mGluR5 allosteric modulators, suggesting a potential role for related compounds like this compound in this area.

Biochemical Pathways and Cellular Responses

The cellular effects of this compound and its analogs extend to fundamental biochemical pathways and responses. As previously noted, a key finding was the ability of a pentylamino-substituted oxazolo[5,4-d]pyrimidine to completely block BCL-2 protein synthesis, directly implicating it in the regulation of apoptosis. mdpi.com

Further investigation into the mechanism of action for this class of compounds revealed that they can induce apoptosis in cancerous cells. mdpi.com One highly active derivative was found to increase the expression of crucial components of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically JNK, p38α, and p38β. mdpi.com The MAPK pathways are central to the regulation of a wide range of cellular processes, including proliferation, differentiation, and stress responses. Additionally, this compound was shown to inhibit P-glycoprotein, a membrane transporter often responsible for multidrug resistance in cancer, and to inhibit the migration of HT29 colon cancer cells. mdpi.com

Broader research on related aminonitrile structures suggests involvement in other critical cellular functions. For example, the simpler related compound 3-(methylamino)propanoic acid is known to be involved in pathways related to neurotransmitter metabolism and calcium homeostasis and can influence gene expression profiles.

| Compound Class/Derivative | Cellular Response/Pathway Affected |

| Pentylamino-substituted oxazolo[5,4-d]pyrimidine | Complete inhibition of BCL-2 protein synthesis. mdpi.com |

| Related oxazolo[5,4-d]pyrimidine derivative | Induction of apoptosis. mdpi.com |

| Related oxazolo[5,4-d]pyrimidine derivative | Increased expression of JNK, p38α, and p38β (MAPK pathway). mdpi.com |

| Related oxazolo[5,4-d]pyrimidine derivative | Inhibition of P-glycoprotein and cell migration. mdpi.com |

| 3-(Methylamino)propanoic acid | Involvement in neurotransmitter metabolism and calcium homeostasis. |

Biological and Pharmacological Profile of this compound

The chemical compound this compound has been a subject of scientific interest due to its specific biological activities and its role as a structural component in more complex pharmacologically active molecules. This article explores the biological and pharmacological investigations related to this compound, focusing on its influence on angiogenic processes, signal transduction pathways, and its interactions with enzymes.

Research into the biological effects of this compound and related structures has unveiled potential applications in modulating key cellular processes. While the compound itself is recognized as a substrate and a time-dependent irreversible inactivator of monoamine oxidase B (MAO B), its structural motif, the "pentylamino moiety," is integral to the activity of other, more complex molecules. chemicalbook.com

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in the progression of diseases such as cancer. mdpi.com The pentylamino group, a key feature of this compound, has been identified as an important substituent in a class of compounds known as oxazolo[5,4-d]pyrimidines, which have demonstrated anti-angiogenic properties. mdpi.com

In studies on oxazolo[5,4-d]pyrimidine derivatives, the incorporation of a pentylamino moiety at the C(7) position was found to significantly enhance cytotoxic activity against the HT29 human colon cancer cell line. mdpi.com Specific compounds within this class have been shown to inhibit key steps in the angiogenic cascade. For instance, certain derivatives demonstrated a concentration-dependent inhibition of tube formation in Human Umbilical Vein Endothelial Cells (HUVEC) and effectively suppressed capillary sprouting from rat aortic rings in an ex vivo model. mdpi.com

One derivative, compound 10 from a studied series, exhibited significant inhibition of VEGF-induced tube formation at various concentrations. mdpi.com Furthermore, it markedly inhibited the formation of new microvessels from the rat aortic ring. mdpi.com These findings underscore the importance of the pentylamino structural component in designing molecules that can interfere with the complex process of angiogenesis. mdpi.com

Table 1: Anti-Angiogenic Activity of an Oxazolo[5,4-d]pyrimidine Derivative (Compound 10)

| Assay | Concentration | Inhibition |

|---|---|---|

| VEGF-Induced Tube Formation | 2.5 µM | 31% |

| 5 µM | 48% | |

| 10 µM | 68% | |

| Rat Aortic Ring Sprouting | 2.5 µM | 82% |

| 5 µM | 61% | |

| 10 µM | 29% |

Data sourced from a study on oxazolo[5,4-d]pyrimidine-based benzamides. mdpi.com

The signaling pathways involving phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase 1/2 (ERK 1/2) are crucial for cell proliferation, survival, and angiogenesis. mdpi.comnih.gov The anti-angiogenic effects of compounds containing the pentylamino moiety have been linked to the modulation of these specific pathways. mdpi.com

Preliminary mechanistic studies on an active oxazolo[5,4-d]pyrimidine derivative, compound 13 , revealed that its anti-angiogenic activity was associated with the suppression of protein kinase activation. mdpi.com Specifically, it was found to decrease the phosphorylation of both PI3K and ERK 1/2. mdpi.com

Further supporting these findings, Western blot analysis of cells treated with compound 10 indicated that the downstream signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) was effectively inhibited. mdpi.com This included a reduction in the phosphorylation levels of PI3K and ERK1/2, suggesting that compounds with a pentylamino substituent may exert their effects by targeting the VEGFR2 signaling cascade. mdpi.com The activation of the PI3K/AKT and Raf-MEK-ERK pathways is a known consequence of receptor tyrosine kinase activation, and their inhibition is a key strategy in controlling cell proliferation. google.com

The study of how a ligand, such as this compound, interacts with its target enzyme is fundamental to understanding its mechanism of action. Spectroscopic techniques are powerful tools for elucidating these molecular interactions.

Time-resolved Fourier-transform infrared (FTIR) difference spectroscopy, for example, can monitor the specific molecular groups of both a protein and a ligand that are involved in a binding event. This method allows for the observation of dynamic interactions with high temporal resolution, from nanoseconds to milliseconds. Key information about the binding site and conformational changes can be derived by assigning specific absorbance bands to chemical groups, often aided by techniques like site-directed mutagenesis or isotopic labeling.

While direct spectroscopic studies analyzing the interaction of this compound with its known target, monoamine oxidase B (MAO B), are not detailed in the available literature, it is known to be a substrate and an irreversible inactivator of this enzyme. chemicalbook.com The principles of enzyme-ligand interaction analysis suggest that techniques like UV-visible absorption spectroscopy could be used to observe spectral changes upon substrate binding, indicating how the ligand interacts with the enzyme's active site, as has been demonstrated with other enzyme-ligand complexes.

Mechanism of Action and Molecular Interactions

Detailed Enzymatic Mechanism of MAO-B Inactivation

3-(Pentylamino)propanenitrile is recognized as a time-dependent, irreversible inactivator of Monoamine Oxidase B (MAO-B), a crucial enzyme in the catabolism of neurotransmitters.

The inactivation of MAO-B by this compound is a complex process initiated by the enzyme's own catalytic machinery. MAO-B catalyzes the oxidative deamination of monoamines, a reaction that involves the flavin adenine (B156593) dinucleotide (FAD) cofactor. frontiersin.org Irreversible inhibitors like this compound act as substrates for MAO-B, undergoing an initial oxidation step. mdpi.com This enzymatic processing leads to the formation of a reactive intermediate.

This reactive species then covalently binds to the FAD cofactor, forming a stable flavin adduct. mdpi.com This covalent modification of the flavin moiety is the molecular basis of the irreversible inhibition. frontiersin.org Specifically for inhibitors with a propargylamine (B41283) structure, which share similarities with the alkylamine structure of this compound, the mechanism often involves the formation of an adduct at the N(5) or C(4a) position of the flavin ring. pnas.orgelsevier.comnih.gov This covalent bond effectively renders the enzyme catalytically inactive. The formation of these adducts can be observed through changes in the spectral properties of the FAD cofactor. rcsb.org

The irreversible binding of this compound to MAO-B has significant biochemical consequences. The primary result is the permanent deactivation of the enzyme. psychiatrictimes.com Restoration of MAO-B activity requires the synthesis of new enzyme molecules, a process that can take a considerable amount of time. psychiatrictimes.com

This sustained inhibition of MAO-B leads to a decrease in the breakdown of its substrates, most notably the neurotransmitter dopamine (B1211576). psychiatrictimes.com Consequently, the levels of dopamine in the brain increase. Another important consequence is the reduction of byproducts from the MAO-B catalytic cycle, which include hydrogen peroxide, ammonia, and various aldehydes. frontiersin.orgnih.gov These byproducts are potentially neurotoxic and can contribute to oxidative stress. nih.gov By irreversibly inactivating MAO-B, this compound can therefore lead to a reduction in oxidative stress within neuronal tissues.

Molecular Basis of Observed Biological Activities

While the interaction with MAO-B is established, the potential for this compound to interact with other receptors like VEGFR2, EGFR, and Sortilin is an area of ongoing investigation. The following sections discuss the general principles of ligand interaction with these targets, which could provide a framework for understanding potential, yet unconfirmed, activities of this compound.

MAO-B: The active site of MAO-B is characterized by a hydrophobic binding pocket. mdpi.comtandfonline.com It is comprised of an entrance cavity and a substrate cavity, separated by key amino acid residues like Ile199. mdpi.comtandfonline.commdpi.com The binding of inhibitors is often stabilized by interactions with aromatic residues, such as Tyr398 and Tyr435, which form an "aromatic cage". mdpi.com For irreversible inhibitors, the initial non-covalent binding positions the molecule correctly for the subsequent chemical reaction with the FAD cofactor. mdpi.com

VEGFR2: The ligand-binding domain of VEGFR2 is located in the extracellular region, specifically involving immunoglobulin-like domains 2 and 3. mdpi.com These domains form the binding site for its natural ligand, VEGF-A. mdpi.com Small molecule inhibitors of VEGFR2 typically target the ATP-binding site within the intracellular kinase domain. mdpi.com The characterization of this binding site has been crucial for the development of competitive inhibitors.

EGFR: The Epidermal Growth Factor Receptor (EGFR) possesses an ATP-binding site in its intracellular kinase domain, which is a primary target for many inhibitors. nih.govmdpi.com Additionally, an allosteric binding site has been identified in a pocket adjacent to the ATP-binding site. mdpi.comresearchgate.net Ligands that bind to this allosteric site can modulate the receptor's activity without directly competing with ATP. mdpi.com

EGFR: The binding of small-molecule inhibitors to the kinase domain of EGFR can allosterically regulate the function of its extracellular ligand-binding domain. nih.gov This functional coupling means that inhibitors binding to the intracellular kinase domain can either increase or decrease the receptor's affinity for EGF. nih.gov This allosteric modulation is a result of conformational changes that are transmitted across the transmembrane domain of the receptor. acs.org Type I and Type II inhibitors, for example, stabilize different conformations of the kinase domain (active and inactive, respectively), which in turn shifts the equilibrium of the extracellular domain's conformations and its ligand-binding affinity. nih.gov These conformational shifts are a key aspect of the allosteric regulation of EGFR. mdpi.com

While the specific interaction of this compound with EGFR has not been documented, the principles of allosteric modulation and induced conformational changes are central to the action of many EGFR inhibitors.

Sortilin: Sortilin is a transmembrane receptor that plays a crucial role in the trafficking of proteins to lysosomes for degradation. ahajournals.orgplos.orgnih.gov It can bind to a variety of ligands and sort them for degradation. ahajournals.orgnih.gov The mechanism involves the internalization of the Sortilin-ligand complex, which is then trafficked through the endosomal pathway to the lysosomes. ahajournals.orgplos.org

Recent therapeutic strategies, such as Lysosome-Targeting Chimeras (LYTACs), have exploited this pathway by designing molecules that bind to both Sortilin and a target protein, thereby directing the target protein for lysosomal degradation. nih.gov Sortilin has been shown to mediate the degradation of proteins like apolipoprotein B100 and progranulin. ahajournals.orgfrontiersin.org The interaction of ligands with Sortilin can be a key step in initiating this degradation cascade. ahajournals.orgplos.orgnih.gov Although no direct interaction between this compound and Sortilin has been reported, this receptor represents a significant mechanism for targeted protein degradation that could potentially be harnessed by small molecules.

Structure Activity Relationship Sar Studies

Identification of Structural Determinants for Biological Activity

The biological profile of 3-(Pentylamino)propanenitrile is determined by the interplay of its constituent parts: the pentylamino side chain, the flexible propyl linker, and the terminal nitrile group.

The pentylamino group, a five-carbon alkyl chain attached to a secondary amine, is a critical determinant of the compound's interactions with biological targets. The length and nature of this alkyl chain can significantly influence potency and selectivity.

In studies on different molecular scaffolds, the inclusion of a pentylamino moiety has been shown to enhance biological activity. For instance, research on oxazolo[5,4-d]pyrimidine (B1261902) derivatives found that incorporating a pentylamino substituent at the C(7) position led to a significant increase in cytotoxic activity against the HT29 cancer cell line. mdpi.com Similarly, a pyrazolopyrimidine derivative featuring a 4-(3-pentylamino) group was identified as a potent antagonist for the corticotropin-releasing factor 1 (CRF1) receptor, with a high binding affinity (Ki = 1.0 nM), suggesting that this moiety is crucial for potent anxiolytic activity. researchgate.net These findings indicate that the pentylamino group's size and lipophilicity are likely key to achieving optimal hydrophobic interactions within a receptor's binding pocket.

Table 1: Effect of Amino Substituents on Biological Activity in Analogous Scaffolds

| Compound/Scaffold | Substituent | Target/Assay | Activity |

| Oxazolo[5,4-d]pyrimidine | Pentylamino | HT29 Cell Line Cytotoxicity | Significant Increase |

| Pyrazolo[1,5-a]pyrimidine | Pentylamino | hCRF1 Receptor Binding | Potent Antagonist (Ki = 1.0 nM) |

| Thienopyrimidine | Aminoethyl | LdNMT Inhibition | Moderate Activity |

This table illustrates the demonstrated importance of the amino moiety in various molecular contexts, with the pentyl group often conferring high potency.

The nitrile (–C≡N) group is a versatile functional group in drug design and contributes significantly to the pharmacological profile of a molecule. nih.govwikipedia.org It is metabolically robust and can act as a bioisostere for other groups, such as a carbonyl or a halogen atom. sioc-journal.cn Its strong electron-withdrawing nature allows it to engage in dipole interactions and function as a hydrogen bond acceptor, which can be crucial for binding to a biological target. nih.gov

SAR studies on related molecules demonstrate that even subtle changes to a chemical structure can have profound effects on potency and selectivity. researchgate.net For compounds analogous to this compound, variations could include altering the length of the N-alkyl chain, substituting the propane (B168953) linker, or adding groups to a core aromatic ring if one were present.

Research on 3-aroylindoles revealed that replacing a methoxy (B1213986) group with an N,N-dimethylamino group retained strong cytotoxic activity. nih.gov In a series of thienopyrimidine inhibitors, introducing a bulky tert-butyl group at the C6 position resulted in a tenfold increase in inhibitory potency. acs.orgnih.gov Conversely, significantly changing the geometry of other substituents could lead to a decisive reduction in potency. acs.orgnih.gov In the context of this compound, this implies that while the pentylamino and nitrile groups are key, modifications to the propyl chain, such as introducing rigidity or other functional groups, would likely modulate its biological activity significantly.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis provides a mathematical framework to correlate the chemical structure of compounds with their biological activities. wikipedia.org By calculating molecular descriptors, QSAR models can predict the activity of new compounds and offer insights into the mechanisms of action. nih.govnih.gov

Development of 2D QSAR Models for Activity Prediction

Two-dimensional (2D) QSAR models are mathematical equations that predict biological activity using physicochemical descriptors calculated from the 2D structure of a molecule. dergipark.org.tr These models are often developed using statistical methods like Multiple Linear Regression (MLR). dergipark.org.trnih.gov The process involves selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then building a regression model that relates these descriptors to the activity. mdpi.com

For a series of compounds including analogues of this compound, a typical 2D-QSAR model would be developed by:

Data Set Preparation : Assembling a list of related aminopropionitrile derivatives with measured biological activities (e.g., IC50 values).

Descriptor Calculation : Computing various 2D descriptors such as constitutional, topological, and electronic parameters.

Model Building : Using MLR to generate an equation linking a subset of these descriptors to the activity.

Validation : Testing the model's predictive power using an external test set of compounds and cross-validation techniques. nih.gov

A hypothetical 2D-QSAR model might take the form: Activity = c0 + (c1 * Descriptor1) + (c2 * Descriptor2) + ... Such models have been successfully developed for various compound classes to predict activities ranging from antitubercular to anticancer. nih.govnih.gov

Correlation of Molecular Descriptors with Biological Outcomes

The power of QSAR lies in identifying which molecular descriptors have the most significant correlation with biological activity. nih.gov This provides valuable information for designing more potent and selective molecules.

Topological and Shape Descriptors : In a 2D-QSAR study on benzoylamino benzoic acid derivatives, the descriptor SaasCcount (representing the number of carbons connected to one single and two aromatic bonds) showed a positive correlation with antimicrobial activity, indicating that such substitutions would enhance potency. dergipark.org.tr

Electronic and Thermodynamic Descriptors : For a set of antitubercular compounds, QSAR studies indicated that dipole energy and heat of formation correlated well with activity. nih.gov This suggests that the electronic distribution and stability of the molecule are critical for its biological function.

Physicochemical Properties : In a broader analysis of excipients, a high number of hydrogen bond acceptor moieties was identified as a prominent stabilizing factor for proteins, while a high partition coefficient (logP), indicating high lipophilicity, was a destabilizing factor. nih.gov

Table 2: Examples of Molecular Descriptors and Their Correlated Biological Effects

| Descriptor Class | Specific Descriptor | Correlated Biological Outcome | Reference |

| Topological | SaasCcount | Positive correlation with antimicrobial activity | dergipark.org.tr |

| Thermodynamic | Heat of Formation | Correlates with anti-tubercular activity | nih.gov |

| Electronic | Dipole Energy | Correlates with anti-tubercular activity | nih.gov |

| Physicochemical | Hydrogen Bond Acceptors | Positive influence on protein stability | nih.gov |

| Physicochemical | Partition Coefficient (logP) | Negative influence on protein stability | nih.gov |

This table summarizes findings from various QSAR studies, indicating the types of descriptors that could be relevant for predicting the activity of this compound and its analogues.

Design Principles for Optimized Analogues

The design of optimized analogues of this compound is guided by principles derived from SAR studies of related compounds. These principles focus on modifying specific structural features to improve potency, selectivity, and pharmacokinetic properties.

One key area of modification is the alkylamino side chain. The length and branching of the alkyl group can significantly influence the compound's interaction with its biological target. For instance, in related amino-substituted compounds, variations in the alkyl chain length from shorter (e.g., methyl, ethyl) to longer (e.g., hexyl) have been shown to impact biological activity. The hydrophobic nature of the pentyl group in this compound is a critical feature that can be fine-tuned. Introducing branching or cyclic structures into the alkyl chain can also alter the compound's conformational flexibility and its fit within a receptor's binding pocket.

Another important aspect is the propanenitrile backbone. The cyano group (C≡N) is a polar functional group that can participate in hydrogen bonding and dipole-dipole interactions. Replacing the nitrile with other functional groups, such as a carboxylic acid, an amide, or a tetrazole, can dramatically change the compound's electronic properties and its ability to interact with target proteins. For example, the conversion of a nitrile to a tetrazole can introduce a bioisosteric replacement that may enhance metabolic stability or binding affinity.

Furthermore, modifications to the amino group itself, such as N-alkylation or incorporation into a heterocyclic ring system, can lead to significant changes in activity. For example, creating secondary or tertiary amines can alter the compound's basicity and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Systematic exploration of these structural modifications allows for the development of a library of analogues. By testing these analogues in biological assays, a more detailed understanding of the SAR can be established, leading to the rational design of more potent and selective compounds. The following table illustrates hypothetical design considerations for analogue optimization based on general medicinal chemistry principles.

| Modification Site | Structural Change | Potential Impact on Activity |

| Pentyl Group | Increase or decrease chain length | Alter hydrophobic interactions and binding affinity |

| Introduce branching | Improve steric fit and selectivity | |

| Replace with a cyclic group | Constrain conformation and enhance binding | |

| Amino Group | N-methylation or N-ethylation | Modify basicity and lipophilicity |

| Incorporate into a heterocycle | Alter ADME properties and introduce new interactions | |

| Propanenitrile Moiety | Replace nitrile with carboxylic acid | Introduce a hydrogen bond donor/acceptor |

| Replace nitrile with a tetrazole | Bioisosteric replacement to potentially improve metabolic stability |

It is important to note that while these principles provide a framework for the design of optimized analogues, the actual biological activity of any new compound can only be determined through empirical testing. The synthesis and evaluation of a diverse set of analogues are essential steps in the lead optimization process.

Computational Chemistry and Cheminformatics in Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. No molecular docking studies involving 3-(Pentylamino)propanenitrile have been identified in the reviewed literature.

Analysis of Protein-Ligand Interactions and Hydrogen Bonding

This subsection would typically detail the specific amino acid residues that interact with the ligand and the nature of those bonds, such as hydrogen bonds, hydrophobic interactions, or ionic bonds. However, no studies detailing the protein-ligand interactions or hydrogen bonding patterns for this compound are available.

Prediction of Binding Affinities and Orientations

Computational models are often used to predict the binding affinity (e.g., in kcal/mol) and the specific spatial orientation of a ligand within a protein's binding site. There is no published research available that predicts the binding affinities or orientations for this compound with any biological target.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

Molecular dynamics simulations provide detailed information on the fluctuations and conformational changes of proteins and ligands over time. This analysis helps in understanding the stability of a protein-ligand complex. No literature was found that performs molecular dynamics simulations on this compound to assess its system stability or conduct conformational analysis.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. There are no available studies where this compound was used as a scaffold or query molecule in virtual screening campaigns for the discovery of novel ligands.

Cheminformatics Approaches to Compound Design and Optimization

Cheminformatics combines chemistry, computer science, and information science to assist in the design and optimization of novel compounds. No research articles were found that apply specific cheminformatics approaches to the design and optimization of derivatives of this compound.

Predictive Models for Receptor Binding (e.g., based on hydrophobic interactions)

Predictive models, often built using machine learning or statistical methods like Quantitative Structure-Activity Relationship (QSAR), are used to estimate the receptor binding potential of compounds. There are no published predictive models specifically developed for or tested on this compound to evaluate its receptor binding based on properties like hydrophobic interactions.

Analysis of Conformational Space and Rotational Freedom

The conformational landscape of a molecule is pivotal in determining its chemical behavior and physical properties. For this compound, a molecule with significant structural flexibility, understanding its conformational space and the energy barriers to rotation around its single bonds is crucial. Computational chemistry and cheminformatics provide powerful tools to explore these aspects through theoretical calculations.

The analysis of the conformational space of this compound involves identifying all low-energy three-dimensional arrangements of its atoms, known as conformers. These conformers exist as local minima on the potential energy surface (PES) of the molecule. The PES is a mathematical function that relates the energy of a molecule to its geometry. By systematically or stochastically sampling different geometries, computational methods can map out this surface and identify the most stable conformations.

Rotational freedom refers to the ability of different parts of the molecule to rotate around single bonds. This rotation is not entirely free but is hindered by energy barriers. These barriers arise from torsional strain (repulsion between bonding electrons of adjacent atoms) and steric hindrance (repulsive interactions between bulky groups). The height of these energy barriers determines the rate of interconversion between different conformers at a given temperature.

A common approach involves performing a relaxed scan of the potential energy surface. In this method, a specific dihedral angle is constrained to a series of values (e.g., every 15 or 30 degrees from 0 to 360 degrees), while the rest of the molecule's geometry is allowed to relax to its minimum energy state. This process generates a one-dimensional potential energy profile for the rotation around that specific bond.

The following data tables present hypothetical yet representative findings from such a computational analysis for this compound. These tables illustrate the relative energies of different conformers and the energy barriers for rotation around key single bonds.

Table 1: Relative Energies of Stable Conformers for Rotation Around the C2-C3 Bond of the Pentyl Group

This table illustrates the potential energy changes associated with the rotation around the central C-C bond in the pentyl chain. The dihedral angle is defined by the atoms C1-C2-C3-C4. The most stable conformations are typically the anti-staggered ones, where bulky groups are furthest apart, while eclipsed conformations represent energy maxima.

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Eclipsed | 5.0 |

| 60 | Gauche | 0.9 |

| 120 | Eclipsed | 3.5 |

| 180 | Anti | 0.0 |

| 240 | Eclipsed | 3.5 |

| 300 | Gauche | 0.9 |

Table 2: Rotational Energy Barrier for the N-C (amine-propyl) Bond

This table shows the calculated energy profile for rotation around the single bond connecting the nitrogen atom of the amino group to the propyl chain. The dihedral angle is defined by C(pentyl)-N-C(propyl)-C(propyl). The rotational barrier here is influenced by the interaction between the pentyl group and the propanenitrile moiety.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Note |

|---|---|---|

| 0 | 4.5 | Eclipsed Conformation (Energy Maximum) |

| 60 | 0.2 | Staggered Conformation |

| 120 | 4.0 | Eclipsed Conformation |

| 180 | 0.0 | Staggered Conformation (Energy Minimum) |

| 240 | 4.0 | Eclipsed Conformation |

| 300 | 0.2 | Staggered Conformation |

The data presented in these tables are derived from theoretical models and provide a quantitative insight into the conformational preferences and dynamic behavior of this compound. The lowest energy conformers are those that will be most populated at equilibrium, and the rotational energy barriers will dictate the timescale of conformational changes. This information is foundational for understanding how the molecule interacts with other chemical species and its environment.

Advanced Analytical Methodologies for Compound Characterization and Research

Spectroscopic Techniques for Structural Elucidation

High-Resolution NMR Spectroscopy for Atomic Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise atomic connectivity of a molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For 3-(Pentylamino)propanenitrile, ¹H NMR spectroscopy would be expected to show distinct signals for the protons in the pentyl group and the propanenitrile backbone. The terminal methyl group (CH₃) of the pentyl chain would appear as a triplet at the most upfield position. The subsequent methylene (B1212753) groups (CH₂) of the pentyl chain would present as complex multiplets, while the methylene group attached to the nitrogen atom would be shifted further downfield. The two methylene groups of the propanenitrile moiety, being adjacent to the amine and the nitrile group, would appear as distinct triplets.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. mdpi.com The spectrum would show eight distinct signals corresponding to the eight carbon atoms in this compound. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift in the 118-120 ppm range. mdpi.com The carbons of the pentyl group and the propanenitrile backbone would appear in the aliphatic region of the spectrum. Data from analogous compounds, such as 3-(Hexylamino)propanenitrile, support these expected assignments. mdpi.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| CH₃ (Pentyl) | ~0.90 (triplet) | ~14.0 |

| CH₂ (Pentyl, 3 positions) | ~1.30 (multiplet) | ~22.5, ~29.2, ~31.7 |

| N-CH₂ (Pentyl) | ~2.65 (triplet) | ~49.5 |

| N-CH₂ (Propionitrile) | ~2.85 (triplet) | ~45.0 |

| CH₂-CN | ~2.50 (triplet) | ~18.5 |

Note: Predicted values are based on data for analogous compounds and standard chemical shift tables.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibration of its bonds.

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. mdpi.com A crucial peak would appear in the range of 2245-2250 cm⁻¹, which is characteristic of the stretching vibration of the nitrile (C≡N) group. mdpi.comnist.gov The presence of a secondary amine (N-H) is confirmed by a moderate absorption band around 3310-3330 cm⁻¹. mdpi.com Strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the numerous methylene and methyl groups in the pentyl chain and propanenitrile backbone. mdpi.comdocbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions from C-H bending and C-C stretching vibrations that is unique to the molecule. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | ~3313 |

| Alkane | C-H Stretch | ~2850-2960 |

| Nitrile | C≡N Stretch | ~2247 |

Note: Wavenumbers are based on experimental data for closely related compounds like 3-(Hexylamino)propanenitrile. mdpi.com

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high precision, allowing for the confident determination of its elemental formula. acs.org

For this compound (C₈H₁₆N₂), the calculated monoisotopic mass is 140.1313 Da. HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, at m/z 141.1386. The observation of this ion with high mass accuracy provides strong evidence for the compound's identity.

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. nih.gov Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion fragments in a predictable manner. Expected fragmentation for this compound would include cleavage of the pentyl chain and alpha-cleavage adjacent to the nitrogen atom, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₈H₁₆N₂]⁺˙ | 140.13 | Molecular Ion (M⁺˙) |

| [C₈H₁₇N₂]⁺ | 141.14 | Protonated Molecule ([M+H]⁺) |

| [C₅H₁₂N]⁺ | 86.10 | Alpha-cleavage, loss of CH₂CH₂CN radical |

| [C₄H₁₀]⁺˙ | 58.08 | Loss of a propyl radical from the pentyl group |

UV/Vis and Circular Dichroism (CD) Spectroscopy for Biochemical Interactions

UV-Visible (UV/Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which typically corresponds to electronic transitions in molecules containing chromophores (e.g., conjugated systems, aromatic rings). nih.gov this compound, being an aliphatic amine with an isolated nitrile group, lacks a significant chromophore. researchgate.net Therefore, it is not expected to show strong absorption in the standard UV/Vis range (200-800 nm). Its utility in this context is limited, though weak absorptions from the amine and nitrile groups may be observed in the far-UV region (<220 nm).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to analyze chiral molecules. aps.org Since this compound is an achiral molecule, it will not produce a CD signal on its own. nih.gov However, both UV/Vis and CD spectroscopy become highly relevant when studying the interaction of this compound with biological macromolecules like proteins or DNA. nih.govrsc.org If this compound binds to a protein, it could induce a change in the protein's UV/Vis or CD spectrum, providing indirect evidence of the binding event and potentially yielding information about binding constants and conformational changes in the biomolecule.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for determining the purity of a compound and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. jcu.edu.au Commercial suppliers often report purity levels greater than 95% as determined by HPLC. lgcstandards.com

Developing an HPLC method for this compound would typically involve a reversed-phase approach. sielc.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. Because this compound lacks a strong UV chromophore, detection can be challenging. Options include monitoring the UV absorbance at a low wavelength (e.g., 205-215 nm) or using universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS). An LC-MS setup would provide the highest degree of confidence in peak identification. sielc.com Method development would focus on optimizing the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile) to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any potential impurities.

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Mass Spectrometer (ESI+) or ELSD |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive chromatographic technique used to separate components in a non-volatile mixture. wikipedia.org It is an indispensable tool in synthetic chemistry for monitoring the progress of a chemical reaction, allowing a chemist to qualitatively observe the consumption of starting materials and the formation of products over time. wikipedia.orglibretexts.org

The process is performed on a TLC plate, which consists of a solid support like glass or aluminum coated with a thin layer of an adsorbent material, known as the stationary phase. wikipedia.org For separating compounds of low to medium polarity, such as this compound, polar adsorbents like silica (B1680970) gel or alumina (B75360) are commonly used. umich.edu

To monitor a reaction, a small sample, or aliquot, is taken directly from the reaction mixture. libretexts.org This sample is then spotted onto a baseline drawn in pencil at the bottom of the TLC plate. Typically, three lanes are spotted:

Starting Material: A sample of the pure limiting reactant.

Co-spot: A spot where both the starting material and the reaction mixture are applied to the same location.

Reaction Mixture: The aliquot taken from the reaction vessel. libretexts.orgrochester.edu

The plate is then placed in a sealed chamber containing a suitable solvent or mixture of solvents, known as the mobile phase or eluent. The mobile phase moves up the plate by capillary action, carrying the spotted compounds with it. wikipedia.orgumich.edu The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Compounds with a stronger affinity for the stationary phase move up the plate more slowly, resulting in a lower Retention Factor (Rƒ), while compounds with a higher affinity for the mobile phase travel faster, resulting in a higher Rƒ.

As the reaction proceeds, TLC analysis will show the spot corresponding to the starting material in the reaction mixture lane diminishing in intensity, while a new spot, corresponding to the product, appears and intensifies. libretexts.org The reaction is considered complete when the spot for the limiting reactant has entirely disappeared. libretexts.org The co-spot is crucial for resolving ambiguity, especially when the Rƒ values of the reactant and product are very similar. An elongated spot in the co-spot lane can indicate that the two are distinct compounds. libretexts.org For compounds that are not colored, visualization is often achieved by using a UV lamp, as many organic compounds are UV-active. wikipedia.orgrochester.edu

Table 1: Typical Parameters for TLC Reaction Monitoring

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica Gel 60 F₂₅₄ |

| Mobile Phase | The solvent system that moves up the plate. The polarity is optimized to achieve good separation (typically aiming for a product Rƒ of 0.3-0.4). rochester.edu | A mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate). |

| Spotting | Application of samples to the plate's baseline. | Three lanes: Reactant, Co-spot (Reactant + Mixture), Reaction Mixture. rochester.edu |

| Development | The process of allowing the mobile phase to ascend the plate in a closed chamber. | The solvent front is allowed to travel to just below the top edge of the plate. rochester.edu |

| Visualization | Method used to see the separated spots. | UV light (254 nm), or chemical staining followed by heating. rochester.edu |

Application of Reference Standards in Analytical Method Development

Reference standards are highly purified and well-characterized compounds that are used as a measurement benchmark in analytical chemistry. They are critical for the development, validation, and routine use of analytical methods to ensure the identity, purity, and quality of a substance. synzeal.comlgcstandards.com

In the context of pharmaceutical development and manufacturing, reference standards are indispensable. For instance, a closely related compound, 3-[N-Methyl(pentyl)amino]propanenitrile, is used as a reference material. fishersci.co.ukklivon.com It is identified as "Ibandronate Impurity 1," an impurity related to the active pharmaceutical ingredient (API) Ibandronate. synzeal.comaxios-research.com This reference standard is used for several key applications:

Analytical Method Development: It serves as a marker to develop specific and accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating the impurity from the main API. synzeal.com

Method Validation (AMV): Once a method is developed, the reference standard is used to validate it, ensuring the method is accurate, precise, linear, and robust for quantifying the impurity. synzeal.com

Quality Control (QC): During the commercial production of the drug, the reference standard is used in QC applications to confirm that the level of this specific impurity in the final product is below the accepted threshold defined by regulatory guidelines. synzeal.com

The use of a certified reference standard provides traceability and confidence in analytical results. lgcstandards.comlgcstandards.com These standards are typically accompanied by a comprehensive Certificate of Analysis that details their identity, purity (often determined by HPLC or qNMR), and other critical data established through techniques like NMR spectroscopy, mass spectrometry, and elemental analysis. lgcstandards.comklivon.com This rigorous characterization ensures their suitability as a definitive reference point for qualitative and quantitative analysis.

Environmental and Toxicological Research Aspects

Studies on Environmental Fate and Transport Mechanisms

Specific studies on the environmental fate and transport of 3-(Pentylamino)propanenitrile are scarce. The environmental behavior of this compound would be influenced by its chemical structure, which includes a nitrile group and a secondary amine.

Research on the biodegradation of aliphatic nitriles indicates that various microorganisms are capable of metabolizing these compounds. The primary enzymatic pathways for nitrile degradation involve nitrilases and nitrile hydratases. researchgate.netfrontiersin.org Nitrilases hydrolyze nitriles directly to carboxylic acids and ammonia, while the nitrile hydratase/amidase pathway involves a two-step process where the nitrile is first converted to an amide and then to a carboxylic acid. researchgate.netfrontiersin.org

Nitrile Group Metabolism: Bacteria such as Rhodococcus rhodochrous have been shown to degrade various aliphatic nitriles. researchgate.net The degradation efficiency can be influenced by the structure of the nitrile. researchgate.net

Amine Group Influence: Aliphatic amines can also undergo biodegradation, although their toxicity can sometimes inhibit microbial activity. nih.gov The presence of the amino group could potentially serve as a nitrogen source for microorganisms.